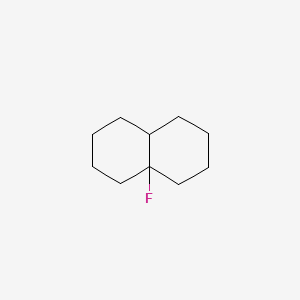
Naphthalene, 4a-fluorodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 4a-fluorodecahydro- is a fluorinated derivative of decahydronaphthalene It is a polycyclic hydrocarbon with the molecular formula C10H17F
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4a-fluorodecahydro- typically involves the fluorination of decahydronaphthalene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Naphthalene, 4a-fluorodecahydro- may involve large-scale fluorination processes, often using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 4a-fluorodecahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated naphthoquinones.
Reduction: It can be reduced to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, which can have different physical and chemical properties depending on the specific reaction conditions.
Scientific Research Applications
Naphthalene, 4a-fluorodecahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Naphthalene, 4a-fluorodecahydro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to increased efficacy in its applications. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: The non-fluorinated parent compound, which has different chemical properties and reactivity.
Fluorinated Aromatic Compounds: Other fluorinated derivatives of aromatic hydrocarbons, which may have similar applications but different specific properties.
Uniqueness
Naphthalene, 4a-fluorodecahydro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C10H17F |
|---|---|
Molecular Weight |
156.24 g/mol |
IUPAC Name |
8a-fluoro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2 |
InChI Key |
CZTDZHZYXOKRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


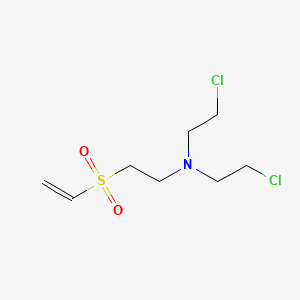
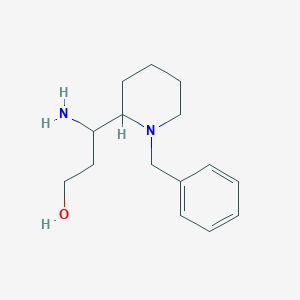
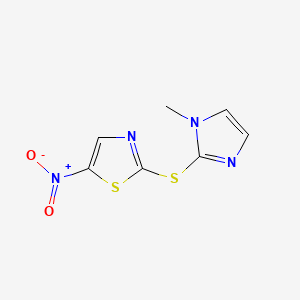
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
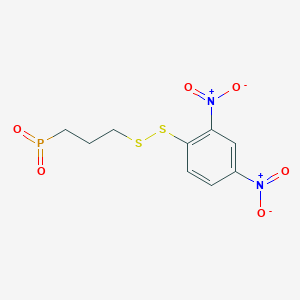
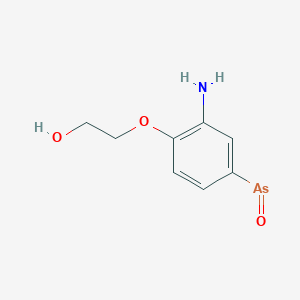
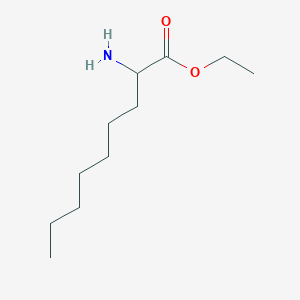
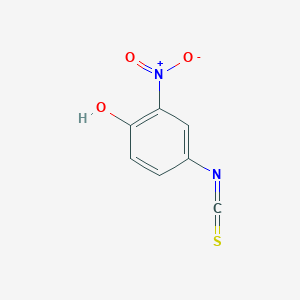
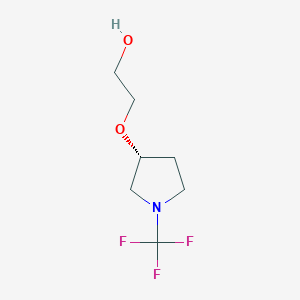
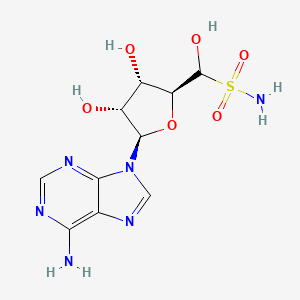
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
